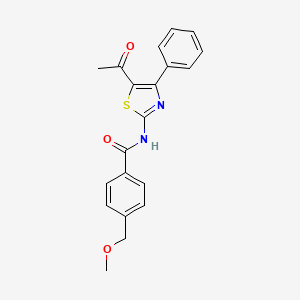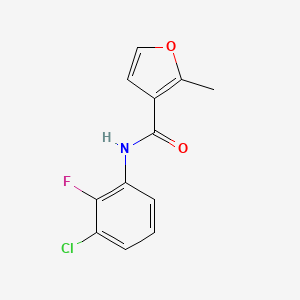![molecular formula C18H28N2O3 B7537516 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cells. In vivo studies have demonstrated that 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
Mécanisme D'action
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity. This leads to inhibition of downstream signaling pathways, including the NF-κB and AKT pathways, which are crucial for B-cell survival and proliferation. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has been shown to decrease the levels of several cytokines and chemokines that are involved in the pathogenesis of B-cell malignancies. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is its high selectivity for BTK, which minimizes off-target effects and toxicity. 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has also been shown to have potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development. However, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has a short half-life, which may limit its efficacy in clinical settings. In addition, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide has not been extensively studied in combination with other anticancer agents, which may limit its potential for combination therapy.
Orientations Futures
There are several future directions for the development of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. One potential avenue is the exploration of combination therapy with other anticancer agents, such as venetoclax or immune checkpoint inhibitors. Another direction is the investigation of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide and lead to improved clinical outcomes for patients with B-cell malignancies.
Conclusion:
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide is a promising small molecule inhibitor that targets the BTK enzyme and has potent antitumor activity in preclinical models of B-cell malignancies. Its high selectivity for BTK and minimal off-target effects make it a promising candidate for clinical development. However, its short half-life and limited data on combination therapy may limit its potential for clinical use. Further research is needed to fully explore the potential of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide in the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide involves several steps, starting with the reaction of 4-bromobenzonitrile with 3-methylbutan-1-ol in the presence of potassium carbonate to yield 4-bromobenzyl 3-methylbutyl ether. This intermediate is then reacted with 2-(2-methylpropanoylamino)ethylamine in the presence of sodium hydride to yield the final product, 4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide. The overall yield of the synthesis is reported to be around 25%.
Propriétés
IUPAC Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)9-12-23-16-7-5-15(6-8-16)18(22)20-11-10-19-17(21)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHWQQXJPSODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)

![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)


![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)



![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)